molecular formula C14H18N4 B2389219 1-(3-phenyl-1H-pyrazol-5-yl)piperidin-3-amine CAS No. 2308000-36-2

1-(3-phenyl-1H-pyrazol-5-yl)piperidin-3-amine

Cat. No.: B2389219
CAS No.: 2308000-36-2
M. Wt: 242.326
InChI Key: FXJHEPSVKMCFDN-UHFFFAOYSA-N
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Description

1-(3-phenyl-1H-pyrazol-5-yl)piperidin-3-amine is a useful research compound. Its molecular formula is C14H18N4 and its molecular weight is 242.326. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Molecular Structure

Research has identified novel s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties, showcasing their synthesis and molecular structure investigations. These derivatives, including compounds with 1-(3-phenyl-1H-pyrazol-5-yl)piperidin-3-amine structures, have been analyzed for their intermolecular interactions and electronic properties, suggesting applications in molecular design and electronic material development (Shawish et al., 2021).

Fluorescent Properties and Phase Behavior

The synthesis of asymmetric ligands like 3-phenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine and its ZnCl2 complex has been reported, demonstrating notable phase behavior and fluorescent properties. These compounds exhibit aggregation-induced emission behavior, which can be significant for optical material applications (Hiscock et al., 2019).

Anticancer Activity

Novel alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives, starting from phenyl-pyrazolo[3,4-b]pyridin-3-amine structures, have shown promising anticancer activity against various cancer cell lines, suggesting their potential as anticancer agents (Chavva et al., 2013).

Properties

IUPAC Name

1-(5-phenyl-1H-pyrazol-3-yl)piperidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4/c15-12-7-4-8-18(10-12)14-9-13(16-17-14)11-5-2-1-3-6-11/h1-3,5-6,9,12H,4,7-8,10,15H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXJHEPSVKMCFDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NNC(=C2)C3=CC=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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